4,4'-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine)
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Overview
Description
4,4’-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine) is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine) typically involves the condensation of 1-methyl-1,4-dihydropyridine with ethane-1,2-diylidenebis(4-pyridinecarboxaldehyde) under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
4,4’-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another compound with a similar ethane-1,2-diylidene core structure.
1,1’-(Ethane-1,2-diylbisoxy)bis(2,4,6-tribromobenzene): A compound with a similar ethane-1,2-diylidenebis structure.
Uniqueness
4,4’-(Ethane-1,2-diylidene)bis(1-methyl-1,4-dihydropyridine) is unique due to its specific dihydropyridine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
64449-28-1 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]pyridine |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3 |
InChI Key |
FQQIZPKKRQWXPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC=C2C=CN(C=C2)C)C=C1 |
Origin of Product |
United States |
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